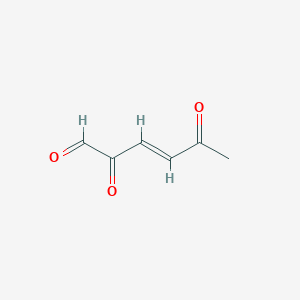
(Z)-Tamarindienal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-Tamarindienal is a natural compound found in the leaves and fruits of the tamarind tree. It is a member of the class of compounds known as terpenoids, which are known for their diverse biological activities. (Z)-Tamarindienal has been the subject of numerous scientific studies due to its potential applications in various fields, including medicine, agriculture, and food science. In
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anti-Inflammatory Properties :
- Tamarindus indica, from which (Z)-Tamarindienal is derived, has been studied for its antimicrobial and anti-inflammatory activities. For instance, a study revealed that the root extracts of Tamarindus indica showed significant analgesic and anti-inflammatory activity when compared to standard drugs (Gupta & Singh, 2017).
- Another study highlighted the development of controlled release spheroids using natural polysaccharides from tamarind as release modifiers, indicating potential applications in drug delivery systems (Kulkarni et al., 2005).
Pharmacological Evaluation for Various Therapeutic Effects :
- Research on Tamarix aphylla, related to the Tamarindus family, demonstrated significant anti-inflammatory, anti-pyretic, and anti-nociceptive activities in animal models, suggesting its potential for pain relief and inflammation reduction (Iqbal et al., 2017).
Phytochemical Analysis and Antimicrobial Activity :
- A comprehensive phytochemical analysis of Tamarindus indica demonstrated its broad-spectrum antibacterial activity, which could be a potential source for new classes of antibiotics (Doughari, 2007).
Anti-inflammatory and Antioxidant Activities :
- Ethanol extracts from various parts of Tamarindus indica were evaluated and found to possess potent anti-inflammatory and antioxidant activities, confirming their use in traditional medicine (Borquaye et al., 2020).
Effect on Fluoride Excretion :
- A study on the effect of tamarind ingestion on fluoride excretion in humans suggested that tamarind intake could help in delaying the progression of fluorosis by enhancing urinary excretion of fluoride (Khandare et al., 2002).
Eigenschaften
CAS-Nummer |
149575-43-9 |
|---|---|
Produktname |
(Z)-Tamarindienal |
Molekularformel |
C6H6O3 |
Molekulargewicht |
126.11 g/mol |
IUPAC-Name |
(E)-2,5-dioxohex-3-enal |
InChI |
InChI=1S/C6H6O3/c1-5(8)2-3-6(9)4-7/h2-4H,1H3/b3-2+ |
InChI-Schlüssel |
GJWAOCRWRRWJKU-IHWYPQMZSA-N |
Isomerische SMILES |
CC(=O)/C=C/C(=O)C=O |
SMILES |
CC(=O)C=CC(=O)C=O |
Kanonische SMILES |
CC(=O)C=CC(=O)C=O |
Synonyme |
3,5-Hexadienal, 5-hydroxy-2-oxo-, (3Z)- (9CI) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



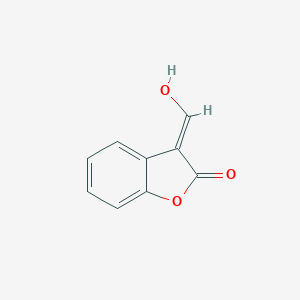
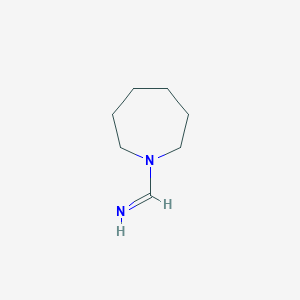
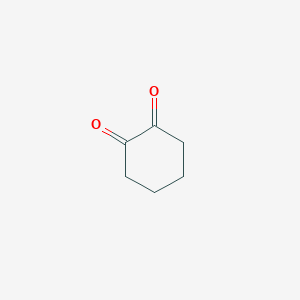
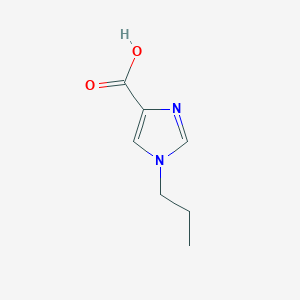
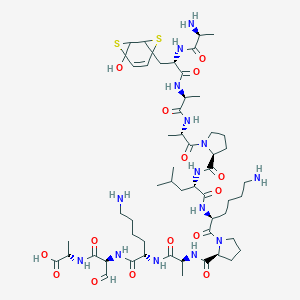
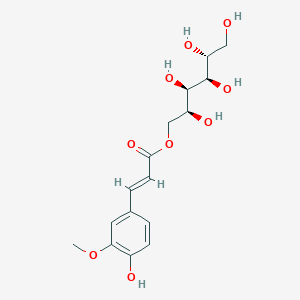
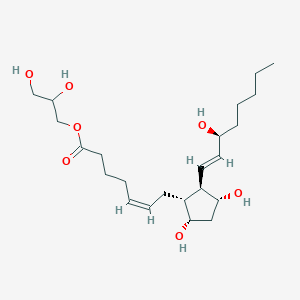
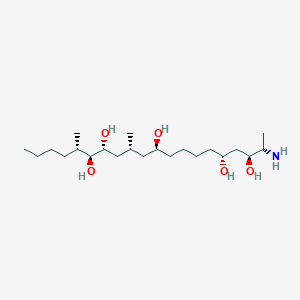
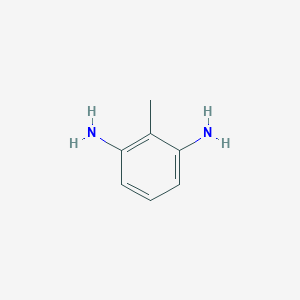
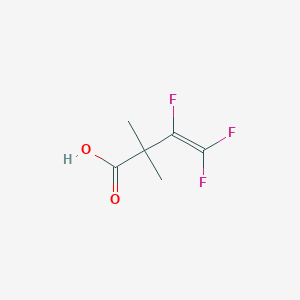
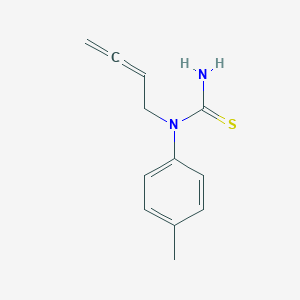
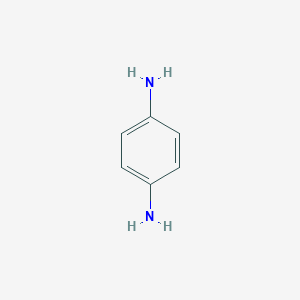
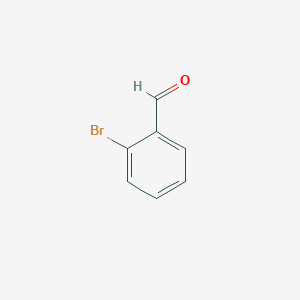
![5-[(6,7-Diethoxy-3,4-dihydroisoquinolin-1-yl)methyl]-2-ethoxyphenol](/img/structure/B122851.png)